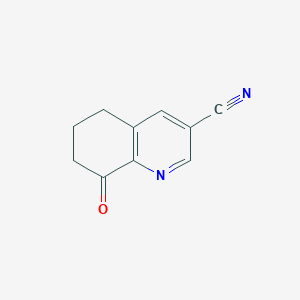

8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

8-oxo-6,7-dihydro-5H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-4-8-2-1-3-9(13)10(8)12-6-7/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTJAMHKBUZARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239592 | |

| Record name | 5,6,7,8-Tetrahydro-8-oxo-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400683-18-2 | |

| Record name | 5,6,7,8-Tetrahydro-8-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400683-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-8-oxo-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oxime Formation and Reduction

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Oxime formation | 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline + hydroxylamine hydrochloride + NaOH, reflux 2 h | 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline |

| Reduction to 8-oxo | Treatment of oxime with nickel-aluminum alloy in ethanol/NaOH at room temperature, 2 h | This compound |

This method is well-documented and yields the target compound in good purity and yield.

Cyclization via Formic Acid and Alkaline Hydrogen Peroxide

Another approach involves:

- Reaction of the amino-substituted tetrahydroquinoline carbonitrile with formic acid to hydrate the nitrile group forming a carboxamide intermediate.

- Treatment with alkaline hydrogen peroxide induces cyclization to the 8-oxo pyrimidoquinoline derivative via intermediate formation.

Functionalization via Isothiocyanate and Isocyanate Derivatives

The amino group at position 4 of the tetrahydroquinoline carbonitrile can be functionalized by reaction with phenylisothiocyanate or phenylisocyanate in DMF with catalytic triethylamine under reflux for 6 hours. This yields substituted ureido or thioureido derivatives, which can cyclize into fused heterocyclic systems. These transformations can be used to modify the core structure and potentially introduce the 8-oxo functionality indirectly.

Catalytic and Solvent-Free Synthesis Approaches

Recent advances include solvent-free catalytic synthesis using oxovanadium(V)-porphyrin complexes as catalysts. These methods involve:

- Knoevenagel condensation of aldehydes with malononitrile.

- Michael addition of amines.

- Intramolecular cyclization to form tetrahydroquinoline-3-carbonitrile derivatives.

- Cooperative vinylogous anomeric-based oxidation to finalize the 8-oxo structure.

These methods offer rapid synthesis (within 10 minutes) and high yields (up to 85%) under mild conditions, highlighting green chemistry principles.

Summary Table of Key Preparation Methods

Research Findings and Analytical Confirmation

- Structures of intermediates and final products were confirmed by elemental analysis, spectral data (NMR, IR), and X-ray crystallography for key compounds.

- The catalytic solvent-free method demonstrated that reaction proceeds even under inert atmospheres (N2, Ar) indicating an unusual hydride transfer mechanism and molecular hydrogen release during oxidation.

- Functionalization reactions with isothiocyanates produce stable derivatives that can be further manipulated to yield the target 8-oxo compound or related heterocycles.

Analyse Chemischer Reaktionen

8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common reagents used in these reactions include oxidizing agents like sodium perborate, reducing agents such as sodium borohydride, and nucleophiles like amines .

Wissenschaftliche Forschungsanwendungen

Intermediate in Organic Synthesis

8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as an essential intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of pyrimidine derivatives and other complex organic molecules through multi-step reactions.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form substituted derivatives | 85 |

| Cyclization | Forms pyrimidine derivatives under acidic conditions | 75 |

| Oxidation | Converts to quinoline derivatives using oxidizing agents | 90 |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human cervix carcinoma cells (HeLa), the compound demonstrated a reduction in cell viability by inducing oxidative stress, leading to apoptosis. The IC50 value was determined to be approximately 25 µM.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against E. coli and A. niger |

Material Development

In addition to its biological applications, this compound is being explored for its potential in developing new materials with specific chemical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.

Case Study: Material Properties

Recent research has indicated that the incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. A study reported an increase in tensile strength by approximately 30% when blended with conventional polymers.

Wirkmechanismus

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Bioactivity

The position of substituents on the tetrahydroquinoline scaffold critically determines biological activity:

- 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Gholap et al., 2007): Features amino (C2), oxo (C5), and phenyl (C4) groups. Demonstrates potent antifungal activity against Candida spp., with MIC values ranging from 6.25–25 µg/mL. The amino group enhances hydrogen bonding with fungal chitin synthase .

- 8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Lacks the C2 amino and C4 phenyl groups, which may reduce antifungal potency but improve metabolic stability.

Halogenated Derivatives

- 6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Bromine at C6 and dual oxo groups at C2 and C5 introduce electron-withdrawing effects, altering reactivity. Used in synthetic intermediates but lacks reported bioactivity .

- 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Chlorine at C2 and dimethyl groups at C8 improve lipophilicity, which may enhance blood-brain barrier penetration. No bioactivity data available .

Physicochemical Properties

- This compound: Higher polarity due to the C8 oxo group, improving aqueous solubility compared to non-oxo analogues (e.g., logP reduction by ~0.5 units) . Spectral Data (Inferred): The C8=O group would show a strong IR stretch near 1700 cm⁻¹, distinct from amino or nitrile signals .

- 2-Amino-4-phenyl analogue: NMR: δ1.65–2.95 (cyclohexyl-H), δ5.62 (NH2), δ7.395–7.552 (Ar-H) .

Biologische Aktivität

8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure features an oxo group at position 8 and a carbonitrile group at position 3, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound has been shown to inhibit specific enzymes by binding to their active sites, leading to anti-inflammatory and anticancer effects.

Key Mechanisms:

- Enzyme Inhibition : It inhibits enzymes that are crucial in inflammatory pathways and cancer progression.

- Protein Binding : Interaction studies indicate that the compound binds effectively to biological macromolecules, influencing various biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : The compound has demonstrated moderate to significant antimicrobial properties against various bacteria and fungi. For instance, it showed promising results in inhibiting the growth of pathogens such as E. coli and A. niger .

- Anticancer Activity : Studies have indicated that this compound can reduce tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of this compound:

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of tetrahydroquinoline and assessed their antimicrobial efficacy. The results indicated that some derivatives exhibited higher antibacterial activity compared to standard antibiotics like Ampicillin and Chloramphenicol. Notably:

- Compound 3c showed the highest activity across all tested pathogens.

- Compounds 3b and 3e also demonstrated significant antibacterial effects .

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| 3a | Moderate | Griseofulvin |

| 3b | Good | Ampicillin |

| 3c | Highest | Chloramphenicol |

| 3e | Good | Griseofulvin |

Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of derivatives containing the tetrahydroquinoline nucleus, it was found that certain compounds exhibited IC50 values in the submicromolar range against various cancer cell lines. This suggests a strong potential for these compounds in cancer therapy .

Q & A

Q. What are the common synthetic strategies for preparing 8-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives?

The compound is typically synthesized via multi-component reactions (MCRs) involving cyclohexanone, malononitrile, aldehydes, and ammonium acetate. For example, a four-component reaction using ethyleneglycol-based eutectogels (ETG-acetamide) as a catalyst achieves high yields by optimizing parameters such as catalyst loading (10–15 mol%), temperature (80–100°C), and reaction duration (2–4 hours). These conditions facilitate cyclocondensation and Knoevenagel adduct formation . Alternative routes include cyclohexanone condensation with benzylidenemalononitrile in the presence of ammonium acetate, followed by functionalization using reagents like DMF-DMA or thiourea .

Q. What structural features distinguish this compound derivatives?

The core structure comprises a partially saturated quinoline ring with a ketone group at position 8 and a nitrile substituent at position 3. X-ray crystallography reveals a triclinic crystal system (space group P1) with key bond lengths (e.g., C–N = 1.34 Å, C=O = 1.22 Å) and angles (e.g., C3–C4–C5 = 112.3°). Non-covalent interactions, such as N–H···O hydrogen bonds and π–π stacking (interplanar distance ~3.5 Å), stabilize the lattice .

Q. What biological activities have been reported for this compound class?

Derivatives exhibit antifungal activity against Candida species (MIC = 8–32 µg/mL) via ergosterol biosynthesis inhibition . Some analogs show anti-inflammatory properties (IC₅₀ = 10–25 µM) by suppressing COX-2 expression and cardiotonic effects through PDE-III inhibition . Structure-activity relationship (SAR) studies highlight the importance of the 3-cyano group and 8-oxo moiety for bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of 8-oxo-tetrahydroquinoline derivatives?

A design-of-experiments (DoE) approach using response surface methodology (RSM) is recommended. Key factors include:

- Catalyst loading : 10–15 mol% ETG-acetamide maximizes yield (85–92%) while minimizing side products.

- Temperature : 80–100°C balances reaction rate and decomposition risks.

- Solvent : Ethanol/water mixtures (3:1 v/v) enhance solubility and green chemistry metrics.

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound class?

For small-molecule crystallography:

- Structure solution : Use SHELXD (charge flipping) or SHELXS (direct methods) for phase determination .

- Refinement : SHELXL enables high-precision refinement with anisotropic displacement parameters. Hydrogen positions are optimized using HFIX or DFIX commands .

- Visualization : ORTEP-3 (for thermal ellipsoids) and WinGX (for symmetry operations and packing diagrams) .

Q. How can discrepancies in reported biological activity data be addressed?

Contradictions in MIC or IC₅₀ values often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardization steps:

Q. What computational methods are suitable for analyzing ring puckering and conformational dynamics?

The Cremer-Pople puckering parameters (Q, θ, φ) quantify non-planar distortions in the tetrahydroquinoline ring. For example:

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

Systematic modifications include:

- Position 4 : Introducing aryl groups (e.g., 4-bromophenyl) enhances antifungal potency by 2–3-fold.

- Position 2 : Amino substituents improve solubility via hydrogen bonding (logP reduction from 2.1 to 1.5).

- Position 8 : Methylation reduces metabolic instability (t₁/₂ increase from 2.5 to 6.8 hours in liver microsomes).

High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.